molecular formula C11H11NOS B8113817 Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Cat. No.: B8113817
M. Wt: 205.28 g/mol
InChI Key: XVBDOFCDVNRSGR-UHFFFAOYSA-N
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Description

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone is a complex organic compound characterized by the presence of a naphthalene ring, an imino group, and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone typically involves the reaction of naphthalene derivatives with imino and sulfanone precursors under controlled conditions. One common method involves the use of Schiff base reactions, where naphthalene-2-carbaldehyde reacts with methylamine and a sulfanone derivative in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone include:

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

imino-methyl-naphthalen-2-yl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDOFCDVNRSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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